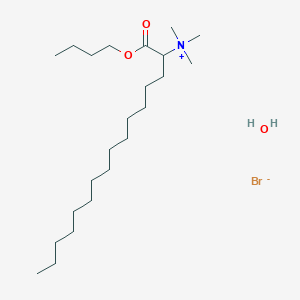

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate

Beschreibung

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate is a chemical compound with the molecular formula C23H50BrNO3 and a molecular weight of 468.564 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

882863-93-6 |

|---|---|

Molekularformel |

C23H50BrNO3 |

Molekulargewicht |

468.6 g/mol |

IUPAC-Name |

(1-butoxy-1-oxohexadecan-2-yl)-trimethylazanium;bromide;hydrate |

InChI |

InChI=1S/C23H48NO2.BrH.H2O/c1-6-8-10-11-12-13-14-15-16-17-18-19-20-22(24(3,4)5)23(25)26-21-9-7-2;;/h22H,6-21H2,1-5H3;1H;1H2/q+1;;/p-1 |

InChI-Schlüssel |

SESVMTWVYZEBMS-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C(=O)OCCCC)[N+](C)(C)C.O.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromid Hydrat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Das Bromidion in der Verbindung kann durch andere Anionen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromid Hydrat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Tensid und Phasentransferkatalysator in verschiedenen chemischen Reaktionen eingesetzt.

Biologie: Wird im Studium von Zellmembranen und als Reagenz in biochemischen Assays eingesetzt.

Medizin: Wird für seinen potenziellen Einsatz in Arzneimitteltransportsystemen und als antimikrobielles Mittel untersucht.

Industrie: Wird bei der Formulierung von Körperpflegeprodukten, Reinigungsmitteln und Emulgatoren verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromid Hydrat beinhaltet seine Interaktion mit Zellmembranen und Proteinen. Die Verbindung kann die Membranintegrität stören, was zu Zelllyse und -tod führt. Sie interagiert auch mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, und beeinflusst deren Funktion und Aktivität.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromide ion in the compound can be substituted with other anions or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.

Biology: Employed in the study of cell membranes and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Wirkmechanismus

The mechanism of action of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate involves its interaction with cell membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromid: Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette.

1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromid: Ähnliche Struktur mit einer Methoxygruppe anstelle einer Butoxygruppe.

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromid: Ähnliche Struktur mit einer Ethoxygruppe und einer kürzeren Kohlenstoffkette.

Einzigartigkeit

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromid Hydrat ist einzigartig aufgrund seiner spezifischen Butoxygruppe und langen Kohlenstoffkette, die ihm besondere physikalisch-chemische Eigenschaften verleihen. Diese Eigenschaften machen es besonders effektiv als Tensid und antimikrobielles Mittel im Vergleich zu seinen ähnlichen Verbindungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.